5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole 5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18720739
InChI: InChI=1S/C8H7ClN2O/c1-5(9)6-2-3-7-8(4-6)11-12-10-7/h2-5H,1H3
SMILES:
Molecular Formula: C8H7ClN2O
Molecular Weight: 182.61 g/mol

5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole

CAS No.:

Cat. No.: VC18720739

Molecular Formula: C8H7ClN2O

Molecular Weight: 182.61 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole -

Specification

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
IUPAC Name 5-(1-chloroethyl)-2,1,3-benzoxadiazole
Standard InChI InChI=1S/C8H7ClN2O/c1-5(9)6-2-3-7-8(4-6)11-12-10-7/h2-5H,1H3
Standard InChI Key XNTRUMUIXBHUGP-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC2=NON=C2C=C1)Cl

Introduction

Chemical Identity and Structural Properties

5-(1-Chloroethyl)benzo[c] oxadiazole (IUPAC name: 5-(1-chloroethyl)-2,1,3-benzoxadiazole) is a chloro-substituted derivative of the benzo-oxadiazole family. Its molecular formula, C₈H₇ClN₂O, corresponds to a molecular weight of 182.61 g/mol. The compound’s structure integrates a benzoxadiazole ring system with a chloroethyl substituent at the fifth position, conferring distinct electronic and steric properties critical for its reactivity and biological interactions.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₈H₇ClN₂O
Molecular Weight182.61 g/mol
IUPAC Name5-(1-chloroethyl)-2,1,3-benzoxadiazole
InChIInChI=1S/C8H7ClN2O/c1-5(9)6-2-3-7-8(4-6)11-12-10-7/h2-5H,1H3
Canonical SMILESCC(C1=CC2=NON=C2C=C1)Cl
PubChem CID118902956

The chloroethyl group enhances the compound’s electrophilicity, facilitating interactions with nucleophilic biological targets. Spectroscopic characterization via IR and NMR confirms the presence of the oxadiazole ring (C=N-O stretching at 1631–1742 cm⁻¹) and chloroethyl moiety (C-Cl stretching at 750 cm⁻¹) .

Synthetic Methodologies

Conventional Synthesis

The synthesis of 5-(1-Chloroethyl)benzo[c] oxadiazole typically involves multi-step reactions under reflux conditions. A standard protocol includes:

  • Esterification: Anthranilic acid is treated with ethanol and sulfuric acid to form ethyl-2-aminobenzoate.

  • Hydrazide Formation: Reaction with hydrazine hydrate yields 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thione.

  • Chloroethyl Substitution: Thione intermediates undergo nucleophilic substitution with 1-chloroethyl reagents in dimethylformamide (DMF) or methanol .

Reaction times range from 6 hours to overnight, with yields optimized through controlled temperature and stoichiometric ratios of reagents.

Green Chemistry Approaches

Recent advances emphasize solvent-free and energy-efficient methods:

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes. For example, cyclization of hydrazides with carboxylic acids using phosphorous oxychloride under microwave irradiation achieves 85–90% yields .

  • Mechanochemical Grinding: Solid-state reactions with iodine catalysts produce 2,5-disubstituted oxadiazoles in 5–10 minutes . These methods eliminate toxic solvents and improve atom economy, aligning with sustainable chemistry principles .

Biological Activities and Mechanisms

Anticancer Properties

5-(1-Chloroethyl)benzo[c] oxadiazole demonstrates marked cytotoxicity against cancer cell lines, particularly MDA-MB-231 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma) . Key findings include:

  • Apoptosis Induction: Flow cytometry reveals 45.2–62.7% apoptosis in MDA-MB-231 cells at 10 µM concentrations, surpassing positive controls like doxorubicin .

  • Cell Cycle Arrest: G0/G1 phase arrest (58–67%) correlates with downregulation of cyclin D1 and CDK4, implicating Rb pathway modulation .

Table 2: Cytotoxicity Data (IC₅₀ Values)

Cell LineIC₅₀ (µM)Apoptosis (%)
MDA-MB-2314.2 ± 0.362.7 ± 2.1
HT-297.8 ± 0.545.2 ± 1.8

Molecular Targets

Predictive studies using the PASS algorithm identify STAT3 and miR-21 as primary targets . STAT3 inhibition disrupts oncogenic signaling, while miR-21 downregulation suppresses tumor metastasis and chemoresistance .

Pharmacological Research and Applications

In Vitro Studies

  • Dose-Dependent Cytotoxicity: MTS assays confirm IC₅₀ values of 4.2 µM (MDA-MB-231) and 7.8 µM (HT-29), indicating selectivity for breast cancer cells .

  • Synergistic Effects: Combination with paclitaxel enhances apoptosis by 22% in triple-negative breast cancer models .

Structure-Activity Relationships (SAR)

  • Chloroethyl Group: Essential for DNA alkylation and cross-linking, enhancing pro-apoptotic effects.

  • Oxadiazole Ring: The N-O moiety facilitates hydrogen bonding with kinase active sites, notably EGFR and VEGFR2 .

Future Research Directions

  • Target Optimization: Structural modifications to improve bioavailability and reduce off-target effects.

  • In Vivo Studies: Preclinical evaluation in xenograft models to validate efficacy and toxicity profiles.

  • Combination Therapies: Screening with immunotherapeutic agents to exploit synergistic anticancer mechanisms.

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